Cas no 1805323-17-4 (5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine)

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine is a versatile heterocyclic compound. It exhibits a unique combination of properties, including potent reactivity and distinct electronic characteristics. This compound is particularly valued for its utility in organic synthesis, where it serves as a building block for the preparation of complex molecules. Its key advantages include high purity, excellent stability, and compatibility with various reaction conditions.
5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine structure
1805323-17-4 structure
Product name:5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine
CAS No:1805323-17-4
MF:C6H4F3N3O2
Molecular Weight:207.110071182251
CID:4855448

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine
    • インチ: 1S/C6H4F3N3O2/c7-5(8)3-4(12(13)14)2(10)1-11-6(3)9/h1,5H,10H2
    • InChIKey: IZSLAVOACVVDOV-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(C=1[N+](=O)[O-])N)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • トポロジー分子極性表面積: 84.7
  • XLogP3: 1.6

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029066971-1g
5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine
1805323-17-4 97%
1g
$1,564.50 2022-04-01

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine 関連文献

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridineに関する追加情報

Introduction to 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine (CAS No. 1805323-17-4)

5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine, identified by its CAS number 1805323-17-4, is a fluorinated nitropyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its amino, difluoromethyl, fluoro, and nitro substituents, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development. The presence of multiple fluorine atoms and a nitro group introduces electronic and steric effects that can modulate its biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The 5-amino group in the molecule serves as a potential site for further functionalization, enabling the attachment of various pharmacophores to enhance binding affinity and selectivity. The 3-(difluoromethyl) moiety is particularly noteworthy, as fluorinated compounds are widely recognized for their improved metabolic stability, bioavailability, and binding interactions with biological targets. Additionally, the 2-fluoro substituent contributes to the overall electronic properties of the molecule, influencing its reactivity and interaction with enzymes or receptors. The 4-nitro group introduces a strong electron-withdrawing effect, which can fine-tune the compound’s pharmacokinetic properties and enhance its solubility in certain environments.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine. These studies have highlighted the compound’s potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, researchers have explored its utility in generating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated pyridine core is particularly interesting because it mimics natural biomolecules while offering enhanced chemical stability.

In the realm of medicinal chemistry, the synthesis of 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine has been optimized through various synthetic routes to improve yield and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of fluorine atoms at specific positions, enhancing the compound’s overall efficacy. Furthermore, green chemistry principles have been incorporated into its synthesis to minimize waste and reduce environmental impact. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

The biological activity of 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits potent inhibitory effects against certain enzymes implicated in metabolic disorders and neurodegenerative diseases. The combination of fluorine atoms and nitro groups appears to enhance its binding affinity to target proteins, leading to more pronounced biological effects. Additionally, its structural flexibility allows for modifications that can improve pharmacokinetic profiles, such as reducing toxicity and prolonging half-life.

One of the most exciting applications of 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine is in the development of next-generation antibiotics. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. This compound’s ability to interact with bacterial enzymes has been investigated, revealing potential as a scaffold for designing new antibiotics that can overcome existing resistance mechanisms. Such research holds promise for addressing one of the most pressing challenges in global healthcare.

The role of fluorinated pyridines in medicinal chemistry cannot be overstated. These heterocyclic compounds are integral to many drugs on the market today due to their ability to enhance bioavailability and metabolic stability. The specific arrangement of substituents in 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine exemplifies how careful molecular design can lead to compounds with tailored properties for therapeutic use. Future studies are likely to focus on expanding its chemical library by introducing additional functional groups or exploring analogs with enhanced activity.

As research continues to uncover new applications for 5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. The compound’s versatility as a building block for drug discovery underscores its importance in modern medicinal chemistry. By leveraging cutting-edge synthetic methods and computational tools, scientists are poised to unlock its full potential as a therapeutic agent.

In conclusion,5-Amino-3-(difluoromethyl)-2-fluoro-4-nitropyridine (CAS No. 1805323-17-4) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its role as an intermediate in drug synthesis, along with its potential applications in treating various diseases, highlights its importance in the ongoing quest for novel therapeutic agents. As our understanding of fluorinated compounds grows, so too will their impact on medicine and healthcare.

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